Cas no 1806156-87-5 (3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H4F7NO2/c9-1-3-5(17)4(18-8(13,14)15)2-16-6(3)7(10,11)12/h2H,1H2,(H,16,17)
- InChIKey: XSIMUUYZFFUZEC-UHFFFAOYSA-N
- SMILES: FC(C1=C(CF)C(C(=CN1)OC(F)(F)F)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 10
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 418
- トポロジー分子極性表面積: 38.3
- XLogP3: 2.6
3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029094737-1g |
3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine |
1806156-87-5 | 97% | 1g |
$1,490.00 | 2022-04-01 |
3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 関連文献
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridineに関する追加情報
3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine: A Comprehensive Overview
3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS No. 1806156-87-5) is a complex and multifaceted compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique combination of fluorinated and hydroxyl functionalities, holds potential applications in the development of novel therapeutic agents. This article aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.
Chemical Structure and Properties
3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine is a pyridine derivative with a highly substituted aromatic ring. The presence of multiple fluorine atoms, a hydroxyl group, and a trifluoromethoxy group imparts unique chemical and physical properties to the molecule. The fluorine atoms contribute to the compound's lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding interactions, which are crucial for biological activity. The trifluoromethoxy group further enhances the lipophilicity and can influence the compound's pharmacokinetic properties.
The molecular formula of 3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine is C10H6F5NO3, with a molecular weight of approximately 269.14 g/mol. The compound is typically obtained as a white crystalline solid with a melting point ranging from 100 to 105°C. It is soluble in common organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO), but has limited solubility in water.
Synthesis Methods
The synthesis of 3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine has been reported using various methodologies, each with its own advantages and limitations. One common approach involves the sequential functionalization of a pyridine ring through multiple steps, including fluorination, hydroxylation, and trifluoromethylation.
A typical synthetic route begins with the preparation of a suitably substituted pyridine derivative, followed by the introduction of the fluoromethyl group via nucleophilic substitution or electrophilic fluorination. The hydroxyl group is then introduced through an oxidation-reduction sequence or via direct hydroxylation using an appropriate reagent. Finally, the trifluoromethoxy group is installed using electrophilic trifluoromethylation or nucleophilic trifluoroalkylation.
Biological Activities
3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine has been studied for its potential biological activities, particularly in the context of medicinal chemistry and drug discovery. Recent research has focused on its anti-inflammatory, anti-cancer, and neuroprotective properties.
In vitro studies have shown that 3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine has demonstrated significant anti-cancer activity against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. This makes it a promising candidate for further investigation as an anticancer agent.
Clinical Trials and Future Directions
The promising preclinical results of 3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine have led to increased interest in its clinical evaluation. Several early-stage clinical trials are currently underway to assess its safety and efficacy in treating various diseases.
In one ongoing phase I clinical trial, the compound is being evaluated for its safety profile and pharmacokinetic properties in healthy volunteers. Preliminary results have shown that it is well-tolerated at low doses with no significant adverse effects observed. Further trials are planned to investigate its therapeutic potential in specific disease indications.
The future directions for research on 3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine include optimizing its chemical structure to enhance potency and selectivity, developing more efficient synthesis methods to improve scalability, and exploring its potential as a lead compound for drug discovery programs targeting other therapeutic areas.
Conclusion
3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS No. 1806156-87-5) is a promising compound with diverse biological activities that make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Its unique chemical structure provides a foundation for optimizing its therapeutic potential through rational drug design approaches. As ongoing clinical trials continue to provide valuable insights into its safety and efficacy, this compound holds significant promise for addressing unmet medical needs in various disease areas.
1806156-87-5 (3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine) Related Products
- 2198510-45-9(2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one)
- 2227718-73-0(rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid)
- 2171825-88-8(11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane)
- 1864739-96-7(3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine)
- 2389078-87-7(Fmoc-D-Dab(Me,Ns)-OH)
- 893725-69-4(6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione)
- 940844-85-9(2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide)
- 1805253-37-5(2-(Difluoromethyl)-3,6-dihydroxypyridine-5-acetonitrile)
- 1291491-22-9(2-Methyl-4-(tetrahydro-furan-2-ylmethoxy)-benzofuran-6-carboxylic acid methyl ester)
- 338963-34-1(1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE)




